KLF15 Agonist Potency: BT503 vs. Glucocorticoids and Other IKKβ Inhibitors
BT503 is a potent KLF15 agonist with an EC50 of 7.1 nM in a human podocyte luciferase reporter assay . This activity is independent of glucocorticoid signaling, which distinguishes it from standard-of-care glucocorticoids (e.g., prednisolone) that induce KLF15 via the glucocorticoid receptor and cause systemic side effects [1]. Standard IKKβ inhibitors, such as TPCA-1, do not exhibit KLF15 agonism, making BT503 a first-in-class molecule with a dual mechanism [1].
| Evidence Dimension | KLF15 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 7.1 nM (BT503) |
| Comparator Or Baseline | Glucocorticoids (e.g., prednisolone): act via a different, glucocorticoid-dependent mechanism; Standard IKKβ inhibitors (e.g., TPCA-1): no KLF15 agonism |
| Quantified Difference | 7.1 nM for KLF15 agonism; activity is absent in standard IKKβ inhibitors |
| Conditions | Human podocyte luciferase reporter assay |
Why This Matters
This unique dual activity allows for podocyte protection via a novel, glucocorticoid-independent pathway, avoiding the well-known systemic toxicities of steroids.
- [1] Guo, Y., Gujarati, N., Chow, A., et al. A Small Molecule Agonist of Krüppel-Like Factor 15 in Proteinuric Kidney Disease. Journal of the American Society of Nephrology. 2024; 35(12): 1671-1685. DOI: 10.1681/ASN.0000000000000460 View Source
